molecular formula C7H12FNO3 B14703632 2-Carbamoyl-2-fluorohexanoic acid CAS No. 18283-37-9

2-Carbamoyl-2-fluorohexanoic acid

Cat. No.: B14703632
CAS No.: 18283-37-9
M. Wt: 177.17 g/mol
InChI Key: BXVRBTGTKAZXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbamoyl-2-fluorohexanoic acid is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of both carbamoyl and fluoro groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-carbamoyl-2-fluorohexanoic acid typically involves the fluorination of oxamic acids. One practical method is the anodic oxidation of oxamic acids in the presence of a fluoride salt, such as Et3N·3HF. This method is scalable and robust, providing a straightforward route to access carbamoyl fluorides from stable precursors .

Industrial Production Methods: Industrial production of carbamoyl fluorides often involves treating carbamoyl chlorides with nucleophilic sources of fluoride. this method requires the preparation of highly reactive and unstable chloride analogues, usually produced using toxic phosgene derivatives . Recent advancements have focused on developing safer and more sustainable methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoyl-2-fluorohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can replace the fluoro group in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Carbamoyl-2-fluorohexanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential as pharmaceutical agents due to their enhanced bioavailability and metabolic stability.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-carbamoyl-2-fluorohexanoic acid involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The carbamoyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

  • 2-Carbamoyl-2-chlorohexanoic acid
  • 2-Carbamoyl-2-bromohexanoic acid
  • 2-Carbamoyl-2-iodohexanoic acid

Comparison: Compared to its halogenated analogues, 2-carbamoyl-2-fluorohexanoic acid exhibits greater stability and selectivity. The fluoro group imparts unique electronic properties, enhancing the compound’s reactivity and interaction with biological targets. This makes it a preferred choice in applications requiring high precision and stability .

Properties

CAS No.

18283-37-9

Molecular Formula

C7H12FNO3

Molecular Weight

177.17 g/mol

IUPAC Name

2-carbamoyl-2-fluorohexanoic acid

InChI

InChI=1S/C7H12FNO3/c1-2-3-4-7(8,5(9)10)6(11)12/h2-4H2,1H3,(H2,9,10)(H,11,12)

InChI Key

BXVRBTGTKAZXOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)N)(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.